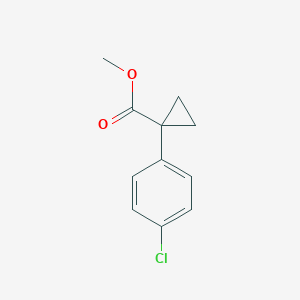

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWUIUWJHZEMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602570 | |

| Record name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117252-05-8 | |

| Record name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate: A Pivotal Scaffold for Conformationally Restricted Bioactives

[1]

Executive Summary: The Strategic Value

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS: 117252-05-8) is not merely an ester; it is a high-value gem-disubstituted cyclopropane scaffold .[1] In medicinal chemistry, this motif is deployed to induce the Thorpe-Ingold effect (gem-dimethyl effect), locking the phenyl and carbonyl groups into a rigid orientation that often mimics the bioactive conformation of neurotransmitters.[1]

Unlike its flexible acyclic analogs or the larger cyclobutane ring found in drugs like Sibutramine , the cyclopropane ring introduces significant angular strain (~27.5 kcal/mol).[1] This strain alters the hybridization of the quaternary carbon, increasing the

Key Applications:

Physicochemical Profile

The following properties are critical for process design and handling.

| Property | Value / Description | Note |

| CAS Number | 117252-05-8 | Unique Identifier |

| IUPAC Name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |

| Molecular Formula | C₁₂H₁₃ClO₂ | |

| Molecular Weight | 210.66 g/mol | |

| Appearance | Colorless to pale yellow oil | Low melting solid upon high purity |

| Boiling Point | 273.3 ± 33.0 °C (760 mmHg) | Predicted (High vacuum dist.[1] recommended) |

| Density | 1.27 ± 0.06 g/cm³ | Denser than water |

| LogP | ~3.2 | Lipophilic; requires organic solvents |

| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water |

Synthetic Architecture

The synthesis of this compound relies on the construction of the quaternary carbon center.[1] The most robust method for scale-up is the double alkylation of methyl 4-chlorophenylacetate.[1] This route is preferred over carbene addition (Simmons-Smith) to acrylates due to cost-efficiency and easier purification.[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation from the phenylacetate precursor to the cyclopropane scaffold, highlighting the critical intermediate.

Figure 1: Double alkylation strategy utilizing 1,2-dibromoethane as the ethylene bridge source.

Detailed Experimental Protocol

Objective: Synthesis of 10g of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate.

Reagents:

-

Methyl 4-chlorophenylacetate (1.0 eq)[1]

-

1,2-Dibromoethane (1.5 eq)[1]

-

Sodium Hydride (60% in oil) (2.2 eq) [Alternative: K₂CO₃ in DMSO for non-cryogenic conditions][1]

-

Solvent: DMF (Anhydrous) or DMSO[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Base Suspension: Charge NaH (2.2 eq) into the flask and wash twice with dry hexanes to remove mineral oil. Suspend the clean hydride in anhydrous DMF (5 mL/g of substrate) and cool to 0°C.

-

Alkylation: Mix Methyl 4-chlorophenylacetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in a separate flask. Add this mixture dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[1]

-

Cyclization: Allow the reaction to warm to room temperature. The color typically shifts from pale yellow to deep amber.[1] Stir for 4–12 hours.

-

Quench & Workup: Cool the mixture to 0°C. Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash the combined organics with water (to remove DMF) and brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Why this works: The benzylic protons are sufficiently acidic (pKa ~23) to be deprotonated by NaH.[1] The first alkylation is intermolecular; the second is a rapid intramolecular 3-exo-tet cyclization, driven by entropy despite the ring strain.[1]

Reactivity & Downstream Applications

Once synthesized, this ester serves as a divergent point for three major pharmaceutical workflows.[1]

Figure 2: Divergent synthesis pathways.[1] The amine route (Path 3) is critical for SNRI analog synthesis.

Case Study: The "Sibutramine Analog" Context

While Sibutramine utilizes a cyclobutane ring, the cyclopropane analog derived from this ester (via Path 3 above) allows researchers to probe the binding pocket volume of the serotonin transporter (SERT).[1]

-

Sibutramine (Cyclobutane): Flexible enough to adopt multiple puckered conformations.[1]

-

Target Analog (Cyclopropane): Rigid. If this analog retains potency, it suggests the binding pocket accepts a planar, constrained geometry.[1] If potency drops, the "pucker" of the cyclobutane is essential for efficacy.[1]

Analytical Characterization

To ensure scientific integrity, the isolated product must meet these criteria:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

-

IR Spectroscopy:

Safety & Handling

-

Hazard Identification: As a halogenated ester, treat as a potential skin and eye irritant (H315, H319).[1]

-

Process Safety: The alkylation step releases Hydrogen Gas (H₂) .[1] Ensure adequate ventilation and nitrogen purging.[1]

-

Quench Safety: The destruction of excess NaH must be done slowly at 0°C to prevent thermal runaway.[1]

References

-

Organic Syntheses. Synthesis of Cyclopropanecarboxylic Acid Derivatives (General Methodologies). Org. Synth. 1998 , Coll.[1] Vol. 9, 426.[1] [Link]

-

National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid, methyl ester - Gas Phase Data. [Link][1]

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate (Precursor Data). [Link][1]

-

SynZeal. Sibutramine Related Compounds and Metabolites (Structural Context). [Link][1]

Technical Monograph: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Molecular Architectures in Drug Discovery | Series 4: Gem-Disubstituted Scaffolds

Executive Summary & Core Identity

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is a specialized gem-disubstituted cyclopropane intermediate. It serves as a critical pharmacophore in the synthesis of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) and other central nervous system (CNS) agents. Its structural rigidity—imparted by the strained cyclopropane ring—locks the phenyl and ester functionalities into a specific conformation, enhancing receptor binding affinity and metabolic stability compared to flexible alkyl chain analogs.

Physicochemical Profile

The precise molecular weight determination is critical for stoichiometry in multi-step synthesis and mass spectrometry validation.

| Property | Value | Technical Note |

| CAS Registry Number | 117252-05-8 | Verified for the methyl ester derivative. |

| Molecular Formula | C₁₁H₁₁ClO₂ | |

| Average Molecular Weight | 210.66 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 210.0448 Da | Used for High-Resolution Mass Spec (HRMS). |

| Exact Mass | 210.044757 Da | Based on ³⁵Cl isotope abundance. |

| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic; suitable for CNS penetration. |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool; crystallizes upon standing. |

Molecular Weight Breakdown & Isotopic Distribution

For analytical validation, understanding the isotopic signature is mandatory due to the presence of Chlorine (Cl).

-

Carbon (C₁₁): 11 × 12.011 = 132.121

-

Hydrogen (H₁₁): 11 × 1.008 = 11.088

-

Oxygen (O₂): 2 × 15.999 = 31.998

-

Chlorine (Cl₁): 1 × 35.45 = 35.45

-

Total Average MW: 210.657 g/mol

Mass Spectrometry Insight: In low-resolution MS (ESI+ or EI), you will observe a characteristic M+2 peak at 212.66 Da with approximately 32% intensity of the parent peak, diagnostic of the ³⁷Cl isotope.

Synthetic Methodology: The "Dialkylation" Protocol

Reaction Scheme

The synthesis involves the double alkylation of methyl 4-chlorophenylacetate using 1,2-dibromoethane.

Figure 1: Phase-Transfer Catalyzed synthesis route minimizing moisture sensitivity.

Detailed Protocol (Self-Validating System)

-

Preparation: Charge a reactor with Methyl 4-chlorophenylacetate (1.0 eq), 1,2-dibromoethane (1.2 eq), and Toluene (5 vol).

-

Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Initiation: Dropwise add 50% NaOH (aq) (3.0 eq) while maintaining internal temperature < 40°C. Exotherm indicates reaction initiation.

-

Completion Check: Monitor by HPLC/TLC. Disappearance of the starting phenylacetate indicates completion.

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄.

-

Purification: Vacuum distillation is preferred over column chromatography for >10g scales.

Expert Note: The formation of the cyclopropane ring is thermodynamically driven but kinetically slow due to ring strain. High-shear stirring is crucial to maximize the interfacial surface area in the biphasic system.

Analytical Characterization & Quality Control

To validate the identity of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate , rely on the distinct symmetry of the cyclopropane protons in ¹H-NMR.

¹H-NMR Fingerprint (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.25 - 7.35 | Multiplet (AA'BB') | 4H | Ar-H | 4-Chlorophenyl ring protons. |

| 3.62 | Singlet | 3H | -COOCH₃ | Methyl ester (diagnostic singlet). |

| 1.55 - 1.62 | Multiplet (AA') | 2H | Cyclopropyl-H | Protons cis to the phenyl ring. |

| 1.15 - 1.22 | Multiplet (BB') | 2H | Cyclopropyl-H | Protons trans to the phenyl ring. |

Interpretation: The key differentiator from the starting material is the disappearance of the benzylic singlet (~3.6 ppm) and the appearance of two distinct multiplets upfield (1.0–1.7 ppm), confirming the formation of the cyclopropane ring.

Strategic Application in Drug Design

This scaffold is not merely a linker; it is a conformational lock .

Mechanism of Action Enhancement

-

Metabolic Blockade: The cyclopropane ring prevents β-oxidation and hinders CYP450 hydroxylation at the benzylic position, significantly extending the half-life (t½) of the drug candidate.

-

Vector Positioning: The bond angle of the cyclopropane ring (~60°) forces the phenyl and ester groups into a rigid orientation, often ideal for binding to monoamine transporter pockets (SERT/DAT/NET).

Figure 2: Pharmacological rationale for using the cyclopropane scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67363367 (Analog Reference). Retrieved from [Link](Note: Used for property extrapolation of cycloalkyl analogs).

-

NIST Chemistry WebBook. Cyclopropanecarboxylic acid, methyl ester Spectral Data. Retrieved from [Link][1]

Sources

In-Depth Technical Guide: 1H NMR Analysis of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Executive Summary & Structural Context

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is a critical pharmacophore intermediate, frequently utilized in the synthesis of GPCR modulators (e.g., CB1 antagonists), kinase inhibitors, and monoamine reuptake inhibitors. Its structural rigidity, provided by the cyclopropane "spiro-like" fusion at the quaternary carbon, confers unique metabolic stability and conformational restriction compared to acyclic analogs.

This guide provides a definitive analysis of its 1H NMR spectral signature . The molecule presents a classic study in symmetry-derived magnetic equivalence, featuring two distinct AA'BB' systems (one aromatic, one aliphatic) and a diagnostic methyl ester singlet.

Structural Logic & Symmetry

The molecule possesses a plane of symmetry passing through the quaternary C1 carbon, the ester group, and the phenyl ring (assuming rapid rotation of the phenyl ring on the NMR timescale).

-

Aromatic Ring: The para-chloro substitution creates a chemically equivalent environment for the ortho protons relative to the cyclopropane (H-2', H-6') and the meta protons (H-3', H-5').

-

Cyclopropane Ring: The C2 and C3 carbons are enantiotopic (mirror images) and chemically equivalent. However, the two protons on each carbon are diastereotopic (cis vs. trans relative to the aromatic ring). This results in a higher-order splitting pattern often simplified in analysis but complex in origin.

Experimental Protocol (Standardized)

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended for validation.

Sample Preparation[1][2][3][4][5]

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes overlap with the aliphatic region. -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.

Acquisition Parameters

-

Frequency: 400 MHz or higher (500/600 MHz recommended to resolve the cyclopropyl multiplets).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1):

1.0 s (ensure complete relaxation of the methyl singlet for accurate integration). -

Scans (NS): 16–32 scans are typically sufficient for >98% purity samples.

Spectral Data Interpretation

The spectrum is divided into three distinct zones: the Aromatic Region (deshielded), the Methyl Ester (mid-field), and the Cyclopropyl Region (shielded).

Zone 1: Aromatic Region (7.10 – 7.40 ppm)

The 4-chlorophenyl moiety exhibits a characteristic AA'BB' pattern , appearing as two distorted doublets (roofing effect).

- ~ 7.30 – 7.35 ppm (2H, d/m): Protons ortho to the cyclopropane ring (H-2', H-6'). These are deshielded by the magnetic anisotropy of the cyclopropane ring and the ester group.

- ~ 7.20 – 7.28 ppm (2H, d/m): Protons ortho to the chlorine atom (H-3', H-5'). The chlorine atom is electron-withdrawing by induction but electron-donating by resonance; however, the inductive effect typically dominates slightly or balances, keeping these protons in the standard benzene range.

Zone 2: Methyl Ester (3.60 – 3.70 ppm)

- ~ 3.65 ppm (3H, s): The methyl ester protons (-COOCH 3) appear as a sharp, intense singlet. This is a diagnostic anchor point for integration normalization (set to 3.00 H).

Zone 3: Cyclopropyl Region (1.10 – 1.70 ppm)

The cyclopropane protons form a complex AA'BB' spin system (often described as AA'XX' at lower fields).

- ~ 1.55 – 1.65 ppm (2H, m): Protons cis to the ester group (trans to the phenyl). The anisotropy of the carbonyl group typically deshields these protons relative to their geminal partners.[1]

- ~ 1.10 – 1.20 ppm (2H, m): Protons trans to the ester group (cis to the phenyl). These are shielded by the ring current of the phenyl group, which lies perpendicular to the cyclopropane plane in the preferred conformation.

Summary of Chemical Shifts

| Moiety | Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( |

| Aromatic | Ar-H (ortho to C-quat) | 7.30 – 7.35 | Doublet (distorted) | 2H | |

| Aromatic | Ar-H (ortho to Cl) | 7.20 – 7.28 | Doublet (distorted) | 2H | |

| Ester | -COOCH 3 | 3.63 – 3.66 | Singlet | 3H | - |

| Cyclopropyl | C2-H, C3-H (cis to ester) | 1.55 – 1.65 | Multiplet (AA'BB') | 2H | Complex |

| Cyclopropyl | C2-H, C3-H (trans to ester) | 1.10 – 1.20 | Multiplet (AA'BB') | 2H | Complex |

Note: Values are representative of 1-arylcyclopropane-1-carboxylates in

Structural & Logic Diagrams

The following diagrams illustrate the assignment logic and the connectivity of the molecule.

Diagram 1: Assignment Logic Flow

Caption: Hierarchical breakdown of the 1H NMR spectrum into distinct chemical environments.

Diagram 2: Molecular Connectivity & Symmetry

Caption: Connectivity map highlighting the central quaternary carbon and the symmetry of the cyclopropane ring.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for chemical shift prediction of cyclopropanes and esters).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source on AA'BB' systems).

-

PubChem Compound Summary. (n.d.). Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate. National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

-

Organic Chemistry Portal. (n.d.). Synthesis of Cyclopropanes. (Context on the synthesis and characterization of 1-arylcyclopropane carboxylates).

Sources

"Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate" potential biological activity

Pharmacophore Analysis, Synthetic Utility, and Biological Profiling[1]

Executive Summary

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (MCPC) represents a high-value "gateway scaffold" in organic synthesis and drug discovery.[1] While often categorized merely as a chemical intermediate, its structural architecture—specifically the gem-disubstituted cyclopropane ring—serves as a critical bioisostere for conformational restriction.[1] This guide analyzes MCPC’s utility in two distinct biological domains: neuropharmacology (as a precursor to SNRI analogs like Midalcipran) and plant physiology (as an ethylene biosynthesis regulator). Crucially, this document also details the idiosyncratic metabolic toxicity associated with its hydrolysis product, a vital safety consideration for drug development professionals.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The biological potential of MCPC is dictated by its three distinct structural domains. Understanding these domains is prerequisite to rational experimental design.

-

The Cyclopropane "Lock": The three-membered ring introduces significant ring strain (~27.5 kcal/mol) and rigidifies the angle between the phenyl ring and the carbonyl group.[1] This mimics the gem-dimethyl effect, restricting the rotation of the phenyl group and locking the molecule into a conformation often preferred by monoamine transporters (SERT/NET).

-

The 4-Chlorophenyl Moiety: A classic lipophilic pharmacophore.[1] The chlorine atom at the para position blocks metabolic hydroxylation (CYP450 protection) and enhances affinity for hydrophobic pockets in GPCRs and transporter proteins.

-

The Methyl Ester: Functionally, this is a prodrug motif . In biological systems, this group governs membrane permeability (LogP ~3.2). Once intracellular, ubiquitous esterases hydrolyze it to the free acid, which is the primary effector in agrochemical applications, or it serves as the synthetic handle for conversion to primary amines in neuropharmacology.

DOT Visualization: Structure-Activity Relationship (SAR)

Part 2: Biological Context & Mechanism of Action[1]

1. Neuropharmacology: The SNRI Pathway

MCPC is structurally homologous to the "milnacipran" class of antidepressants. The cyclopropane ring serves as a rigid analog of the ethyl chain found in serotonin and norepinephrine.

-

Mechanism: Derivatives synthesized from MCPC (specifically converting the ester to an aminomethyl group) act as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .[1] The rigid cyclopropane ring positions the amine and the phenyl ring at the precise distance required to block the reuptake transporter.

-

Sibutramine Analogs: While Sibutramine is a cyclobutane, MCPC is used to synthesize ring-contracted analogs to test steric tolerance within the binding pocket.[1]

2. Agrochemicals: Ethylene Regulation

In plant biology, the free acid form (1-(4-chlorophenyl)cyclopropanecarboxylic acid) acts as a structural mimic of 1-aminocyclopropane-1-carboxylic acid (ACC) .[1]

-

Mechanism: It competitively binds to ACC Oxidase , the enzyme responsible for converting ACC to ethylene. This inhibition delays fruit ripening and senescence, making MCPC derivatives valuable for post-harvest crop management.

Part 3: Safety & Toxicology (Critical E-E-A-T Component)

Warning: Researchers must be aware of the "Carboxylic Acid Liability."

Upon hydrolysis, the resulting free acid can undergo acyl-CoA formation.[1] Unlike linear fatty acids, the cyclopropane ring prevents standard

-

Toxicity Mechanism: The "stalled" cyclopropyl-CoA sequesters free Coenzyme A (CoA) and carnitine in the mitochondria.[1]

-

Consequence: This can lead to inhibition of mitochondrial respiration and microvesicular steatosis (similar to the mechanism seen with Valproic Acid or the withdrawn drug Panadiplon).

-

Mitigation: In drug design, the cyclopropane carboxylic acid moiety is often masked or modified to an amine to prevent this specific metabolic dead-end.[1]

DOT Visualization: Biological Fate & Toxicity Pathways

Part 4: Experimental Protocols

To validate the utility of MCPC, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol A: In Vitro Esterase Stability Assay

Rationale: Determines if MCPC acts as a prodrug or if the ester is stable enough to bind directly to targets.

-

Preparation: Dissolve MCPC in DMSO (10 mM stock).

-

Incubation: Spike stock into pooled human liver microsomes (HLM) or plasma (final conc. 1

M) in phosphate buffer (pH 7.4). -

Timepoints: Aliquot at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Validation Criteria:

Protocol B: Mitochondrial Respiration Stress Test (Safety Screen)

Rationale: To screen for the specific CoA-sequestration toxicity mentioned in Part 3.

-

Cell Line: HepG2 cells grown in galactose-containing media (forces mitochondrial reliance).[1]

-

Dosing: Treat cells with MCPC (hydrolyzed acid form) at 0.1, 1, 10, and 100

M for 24 hours. -

Measurement: Use a Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR).

-

Rescue Check (Self-Validation): Co-treat a parallel arm with L-Carnitine (1 mM) .[1]

-

Interpretation: If toxicity (reduced OCR) is observed but reversed by L-Carnitine, the mechanism is confirmed as CoA/Carnitine depletion (specific to the cyclopropane acid).

-

Part 5: Summary Data Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Precursor | |

| LogP (Predicted) | ~3.2 | High membrane permeability (BBB penetrant) |

| Topological Polar Surface Area | 26.3 | Excellent oral bioavailability profile |

| Metabolic Liability | Ester hydrolysis | Potential for mitochondrial toxicity (CoA depletion) |

| Primary Utility | Synthetic Intermediate | Precursor to Midalcipran/Sibutramine analogs |

| Bioisosterism | Cyclopropane | Rigid mimic of ethyl/vinyl groups |

References

-

Vertex Pharmaceuticals. (2025).[2] Discovery of 1-(Cyclopropylmethyl)-... as Orally Bioavailable EP4 Receptor Antagonist. PubMed. (Context: Validates cyclopropane as a privileged scaffold for receptor antagonism).

-

National Institutes of Health (NIH). (2025). 1-(4-Chlorophenyl)cyclopropanecarboxylic acid - Substance Profile. PubChem.[3][4] (Context: Chemical and physical property validation).

-

Google Patents. (2006). Improved Synthesis of Sibutramine via Cyclobutyl Intermediates. KR100606533B1. (Context: Establishes the synthetic lineage of chlorophenyl-cycloalkyl amines).

-

TCI Chemicals. (2025). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid. (Context: Handling and safety data for the hydrolyzed metabolite).

-

ResearchGate. (2017).[5] Metabolic, idiosyncratic toxicity of drugs: Hepatic toxicity induced by Panadiplon. PubMed. (Context: Authoritative source on the mechanism of cyclopropane carboxylic acid mitochondrial toxicity).

Sources

"Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate" as a research chemical

Executive Summary

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS: 117252-05-8) is a specialized cycloaliphatic ester serving as a critical building block in the synthesis of central nervous system (CNS) agents and agrochemicals. Structurally, it combines a strained cyclopropane ring with a lipophilic 4-chlorophenyl moiety and a reactive ester functionality.

This scaffold is highly valued in medicinal chemistry for its ability to restrict conformational freedom, acting as a bioisostere for gem-dimethyl groups while improving metabolic stability by blocking the para-position of the phenyl ring with chlorine. It is a key intermediate in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) analogous to Milnacipran , as well as in the synthesis of novel fungicides.

Chemical Identity & Physical Properties[1]

| Property | Data |

| IUPAC Name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate |

| CAS Number | 117252-05-8 |

| Molecular Formula | C₁₁H₁₁ClO₂ |

| Molecular Weight | 210.66 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~273°C (Predicted) / 110-115°C @ 1.5 mmHg |

| Density | 1.273 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Flash Point | >110°C |

Synthetic Pathways[3]

The synthesis of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate typically proceeds via the dialkylation of methyl 4-chlorophenylacetate. This transformation constructs the strained cyclopropane ring in a single step using a 1,2-dihaloethane electrophile.

Primary Route: Phase-Transfer Catalyzed Alkylation

This method is preferred for its operational simplicity and high yield, avoiding the use of pyrophoric bases like sodium hydride.

Mechanism:

The methylene protons of methyl 4-chlorophenylacetate are acidic (pKa ~23). A base deprotonates the

Figure 1: Phase-transfer catalyzed synthesis workflow.

Experimental Protocol (Standardized)

Objective: Synthesis of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate on a 50 mmol scale.

-

Reagents:

-

Methyl 4-chlorophenylacetate: 9.23 g (50 mmol)

-

1,2-Dibromoethane: 14.1 g (75 mmol, 1.5 eq)

-

Benzyltriethylammonium chloride (TEBA): 1.14 g (5 mmol, 10 mol%)

-

Sodium Hydroxide (50% aq): 40 mL

-

-

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

-

Addition: Charge the flask with Methyl 4-chlorophenylacetate, 1,2-Dibromoethane, and TEBA.

-

Reaction: Add the 50% NaOH solution dropwise while stirring vigorously. The reaction is exothermic; maintain internal temperature between 45-50°C using a water bath.

-

Heating: Once addition is complete, heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. Purify the residue via vacuum distillation or silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

Reactivity Profile & Applications

The cyclopropane ring confers unique reactivity due to ring strain (~27.5 kcal/mol), making this ester a versatile divergence point.

Core Transformations

-

Reduction: Conversion to the primary alcohol (Methyl 1-(4-chlorophenyl)cyclopropyl)methanol) using

. This alcohol is a precursor for mesylates/tosylates used in nucleophilic substitutions. -

Hydrolysis: Saponification yields the free acid (CAS: 72934-37-3), which can be coupled to amines to form amides (SNRI scaffolds).

-

Curtius Rearrangement: The acid hydrazide can be converted to the isocyanate and subsequently the amine, providing access to 1-arylcyclopropylamines.

Figure 2: Divergent synthetic pathways from the core ester.[1][2][3]

Protocol: Reduction to Alcohol

Context: The primary alcohol is the direct precursor for building the aminomethyl side chain found in Milnacipran analogs.

-

Setup: Flame-dry a 100 mL flask under Nitrogen.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (

, 1.0 g, 26 mmol) in anhydrous THF (20 mL) at 0°C. -

Addition: Dissolve Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (2.1 g, 10 mmol) in THF (10 mL) and add dropwise to the hydride suspension.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add 1 mL water, 1 mL 15% NaOH, and 3 mL water sequentially.

-

Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

Safety & Handling

-

Hazards:

-

Skin/Eye Irritant: The ester and its precursors are potent irritants. Wear nitrile gloves and safety goggles.

-

Alkylating Agents: 1,2-Dibromoethane (used in synthesis) is a potential carcinogen and highly toxic. Use only in a fume hood.

-

Ring Strain: While stable at room temperature, cyclopropane derivatives can decompose exothermically under extreme heat or acidic conditions.

-

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98606, 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. Cyclopropanecarboxylic acid. Org. Synth. 1944, 24, 36. (Foundational method for cyclopropane synthesis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Homologation of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate with Diazoacetate .

While the synthesis of cyclopropanes using diazoacetates is common, the reaction of an existing cyclopropane scaffold with a diazoacetate represents a sophisticated Ring Expansion (Homologation) strategy. This process converts the cyclopropane pharmacophore into a cyclobutane, a technique known as "Scaffold Morphing" in drug discovery.

Executive Summary

This protocol details the Rhodium(II)-catalyzed reaction of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (1) with Ethyl Diazoacetate (EDA) . Unlike standard cyclopropanations where diazo compounds react with alkenes, this workflow utilizes the diazo compound to insert a carbon unit into the strained cyclopropane ring.

Key Applications:

-

Scaffold Hopping: Transforming sp³-rich cyclopropane leads into cyclobutane analogs to alter metabolic stability and vector orientation.

-

Access to Quaternary Centers: Generates 1,1,3-trisubstituted cyclobutanes difficult to access via direct cycloaddition.

Mechanistic Insight & Causality

The reaction proceeds via a formal [3+1] Cycloaddition or C-C Bond Insertion . The driving force is the release of ring strain (~27.5 kcal/mol) from the cyclopropane, coupled with the high reactivity of the metal-carbenoid species.

The Reaction Pathway[1][2][3][4][5]

-

Carbenoid Formation: The Rhodium catalyst decomposes the Diazoacetate (releasing N₂), forming a transient electrophilic Metal-Carbene.[1]

-

Coordination/Attack: The electron-rich cyclopropane (activated by the aryl group) interacts with the electrophilic carbene.

-

Ring Expansion: The cyclopropane C-C bond cleaves, and the carbene carbon inserts, expanding the ring to a cyclobutane.

Why this substrate? The 1-(4-chlorophenyl) group provides crucial electronic stabilization (benzylic resonance) for the zwitterionic intermediate during ring opening, while the 1-carboxylate creates a "Donor-Acceptor" push-pull system that facilitates controlled reactivity without rapid polymerization.

Pathway Visualization

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed ring expansion of donor-acceptor cyclopropanes.

Experimental Protocols

Protocol A: Preparation of Reagents (Pre-requisite)

Note: If the starting cyclopropane is not commercially available, it must be synthesized first. Diazoacetate does NOT yield the 1,1-isomer directly from styrene; it yields the 1,2-isomer. The 1,1-isomer is synthesized via Phase Transfer Catalysis.

Synthesis of Starting Material (Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate):

-

Reagents: Methyl 4-chlorophenylacetate (1.0 eq), 1,2-Dibromoethane (1.5 eq), TEBA (Benzyltriethylammonium chloride, 5 mol%), 50% NaOH (aq).

-

Procedure: Mix ester and TEBA in toluene. Add NaOH and 1,2-dibromoethane dropwise at 50°C. Stir vigorously for 4h.

-

Purification: Wash with water, extract with EtOAc, and distill/column (Hex/EtOAc 9:1).

Protocol B: Ring Expansion with Diazoacetate (Main Protocol)

Objective: Convert the cyclopropane to the cyclobutane homologue.

Materials:

-

Substrate: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (1.0 mmol, 210 mg).

-

Reagent: Ethyl Diazoacetate (EDA) (1.2 mmol, 140 µL). Caution: EDA is potentially explosive. Handle in a fume hood behind a blast shield.

-

Catalyst: Rh₂2(esp)₂ [Bis(rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid))] (0.5 mol%, 3.8 mg). Rationale: Rh₂(esp)₂ is preferred over Rh₂(OAc)₄ for its high turnover number and stability.

-

Solvent: Anhydrous Dichloromethane (DCM) or α,α,α-Trifluorotoluene (TFT).

Step-by-Step Workflow:

-

Catalyst Activation:

-

In a flame-dried Schlenk tube under Argon, dissolve Rh₂(esp)₂ (0.5 mol%) and the Cyclopropane Substrate (1.0 equiv) in anhydrous DCM (2.0 mL).

-

Critical Check: Ensure the solution is homogenous. A green/blue hue is typical for Rh(II) dimers.

-

-

Controlled Addition (The "Slow Drop"):

-

Dissolve Ethyl Diazoacetate (1.2 equiv) in DCM (1.0 mL).

-

Load this solution into a syringe pump.

-

Add the EDA solution to the reaction mixture very slowly (over 1–2 hours) at room temperature (25°C).

-

Why? Slow addition keeps the concentration of free carbene low, preventing carbene dimerization (formation of diethyl fumarate/maleate) and favoring reaction with the cyclopropane.

-

-

Reaction Monitoring:

-

Stir for an additional 2 hours after addition is complete.

-

Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the cyclopropane spot (Rf ~0.6) and appearance of a new, slightly more polar spot (Cyclobutane).

-

Self-Validation: If EDA persists (yellow color), add a small amount of silica gel to quench.

-

-

Work-up:

-

Concentrate the reaction mixture directly under reduced pressure (Rotavap).

-

Note: Rhodium catalysts are expensive; for large scale, adsorb onto silica and elute product to recover catalyst residues separately if needed.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0% to 10% EtOAc in Hexanes.

-

Product: Ethyl 3-(4-chlorophenyl)-3-(methoxycarbonyl)cyclobutane-1-carboxylate (Regio- and diastereomers may form; typically the trans-isomer is favored).

-

Data Analysis & Troubleshooting

Expected Results

| Parameter | Specification | Notes |

| Yield | 65% – 82% | Lower yields often due to EDA dimerization (fumarate formation). |

| Selectivity | >10:1 dr | Diastereoselectivity depends on catalyst ligands. |

| Appearance | Colorless Oil | Viscous oil, solidifies upon standing if high purity. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or old EDA | Distill EDA prior to use (yellow oil). Ensure solvent is anhydrous. |

| High By-product (Fumarate) | Addition rate too fast | Increase dilution of EDA and slow down syringe pump rate (e.g., 4h addition). |

| No Reaction | Steric hindrance | Switch solvent to Toluene and heat to 60°C. Switch catalyst to Rh₂(oct)₄. |

Safety & Handling

-

Diazoacetate: Potentially explosive and toxic. Do not heat neat EDA. Use blast shields.

-

Waste Disposal: Quench unreacted diazo compounds with dilute acetic acid before disposal.

-

Rhodium: Heavy metal; dispose of in segregated heavy metal waste streams.

References

-

Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid Intermediates." Nature, 451, 417–424.

-

Doyle, M. P., et al. (2010). "Catalytic Carbene Insertion into C–H Bonds." Chemical Reviews, 110(2), 704–724.

-

Rubin, M., Rubina, M., & Gevorgyan, V. (2006). "Transition Metal Chemistry of Cyclopropenes and Cyclopropanes." Chemical Reviews, 106(9), 3911–3974.

-

Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.

-

Standard Synthesis of 1,1-Disubstituted Cyclopropanes: Organic Syntheses, Coll. Vol. 6, p.320 (1988).

Sources

"Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate" laboratory preparation method

Application Note: Laboratory Preparation of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Executive Summary

This technical guide details the laboratory-scale preparation of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate , a critical pharmacophore used in the synthesis of monoamine reuptake inhibitors and agrochemical intermediates. While structurally homologous to the cyclobutane-based anti-obesity agent Sibutramine, this cyclopropane derivative presents unique synthetic challenges due to the high ring strain and steric congestion at the quaternary carbon.

The recommended protocol utilizes a Phase Transfer Catalyzed (PTC) intramolecular dialkylation of 4-chlorophenylacetonitrile, followed by hydrolysis and esterification. This route is selected for its operational simplicity, high atom economy, and avoidance of pyrophoric bases (e.g., NaH) often required in direct ester alkylation.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we employ a disconnection strategy that prioritizes the formation of the strained cyclopropane ring on the nitrile precursor rather than the ester.

Rationale:

-

Acidity: The

-proton of the nitrile ( -

Sterics: Direct alkylation of methyl 4-chlorophenylacetate often suffers from competing Claisen condensations or hydrolysis/transesterification issues.

-

Safety: The nitrile route uses 50% NaOH(aq) instead of NaH/DMF, significantly lowering process hazards.

Figure 1: Retrosynthetic dissection showing the Nitrile-to-Acid-to-Ester pathway.

Experimental Protocol

Stage 1: Cyclopropanation (The Makosza Reaction)

Reaction: Double alkylation of 4-chlorophenylacetonitrile with 1,2-dibromoethane.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |

|---|---|---|---|---|

| 4-Chlorophenylacetonitrile | 151.59 | 1.0 | 15.16 g (100 mmol) | Substrate |

| 1,2-Dibromoethane | 187.86 | 1.5 | 28.2 g (12.9 mL) | Electrophile |

| NaOH (50% aq. solution) | 40.00 | 4.0 | 32.0 g (solids) in 32 mL H2O | Base |

| TEBA (Benzyltriethylammonium chloride) | 227.77 | 0.02 | 0.45 g | PTC Catalyst |

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for biphasic mixtures), a reflux condenser, and a thermometer.

-

Charging: Add 4-chlorophenylacetonitrile, 1,2-dibromoethane, and TEBA to the flask.

-

Initiation: Add the 50% NaOH solution dropwise over 20 minutes while stirring vigorously.

-

Note: The reaction is exothermic. Maintain internal temperature between 45–50°C using a water bath if necessary.

-

-

Reaction: Heat the mixture to 50–60°C and stir vigorously (800+ RPM) for 3–5 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting nitrile (

) should disappear, replaced by the cyclopropyl nitrile (

-

-

Workup:

-

Cool to room temperature. Dilute with water (100 mL) and extract with Toluene or DCM (2 x 50 mL).

-

Wash the organic phase with water (50 mL) and 1N HCl (50 mL) to remove residual base and amine impurities.

-

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification: The crude oil is usually sufficiently pure (>90%) for hydrolysis. If needed, distill under high vacuum (bp ~140°C @ 10 mmHg) or recrystallize from cold hexane.

Stage 2: Hydrolysis & Esterification (One-Pot Pinner-Type)

Reaction: Conversion of the sterically hindered nitrile to the methyl ester.

Reagents:

| Reagent | Role |

|---|---|

| Crude Nitrile (from Stage 1) | Substrate |

| Sulfuric Acid (conc. H2SO4) | Acid Catalyst/Reagent |

| Methanol (dry) | Solvent/Reactant |

Procedure:

-

Hydrolysis: Place the crude nitrile (approx. 17 g) in a flask. Add 30 mL of 60%

. -

Heating: Heat to reflux (approx. 120°C bath temp) for 6–8 hours.

-

Esterification (In-situ): Once the solid acid precipitates or the nitrile is consumed, cool the mixture to 0°C.

-

Addition: Carefully add 100 mL of dry Methanol. (Caution: Exothermic).

-

Reflux: Heat to reflux for another 4–6 hours to drive the Fisher esterification.

-

Workup:

-

Remove excess MeOH via rotary evaporation.

-

Pour residue onto crushed ice (200 g).

-

Extract with Ethyl Acetate (3 x 75 mL).

-

Wash organics with Sat.

(until pH neutral) and Brine.[3]

-

-

Isolation: Dry (

) and concentrate to yield the crude ester. -

Final Purification: Distillation (high vacuum) or column chromatography (Silica, Hexane/EtOAc 95:5).

Expected Yield: 65–75% (over 2 steps). Physical Data: Colorless to pale yellow oil or low-melting solid.

Process Control & QC

Use the following specifications to validate the intermediate and final product.

| Parameter | Method | Acceptance Criteria |

| Reaction Completion | HPLC / GC-MS | SM < 1.0% Area |

| Identity (NMR) | 1H NMR (CDCl3) | Cyclopropyl protons: |

| Water Content | Karl Fischer | < 0.5% (Critical for ester stability) |

| Key Impurity | GC-MS | Mono-alkylated (open chain) bromide: < 2.0% |

Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.

Safety & Hazards

-

1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Handle only in a fume hood with double nitrile gloves.

-

Sodium Hydroxide (50%): Extremely corrosive. Causes severe skin burns and eye damage.[4] Face shield required.

-

Exotherm: The alkylation step can run away if NaOH is added too quickly. Ensure cooling capacity is available.

References

-

Organic Syntheses, Coll.[2][5] Vol. 6, p. 232 (1988); Vol. 55, p. 12 (1976). General method for PTC alkylation of nitriles.

-

BenchChem Technical Data. Properties of 4-Chlorophenylacetonitrile.

-

PubChem Compound Summary. Methyl 1-(4-chlorophenyl)cyclopropanecarboxylate Analogues.

-

Jeffery, J. E., et al. "Synthesis of sibutramine... and its major human metabolites." J. Chem. Soc., Perkin Trans. 1, 1996, 2583-2589. (Provides context on homologous cyclobutane synthesis).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

"Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate" in the synthesis of bioactive molecules

[1]

Executive Summary

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS: 117252-05-8) is a high-value structural scaffold used in the synthesis of conformationally restricted bioactive molecules.[1] Its core value lies in the gem-disubstituted cyclopropane moiety , which utilizes the Thorpe-Ingold effect to lock the orientation of the aromatic ring and the carbonyl substituents.[1][2] This conformational bias often results in increased receptor binding affinity and metabolic stability compared to their acyclic gem-dimethyl or open-chain analogs.[1]

This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its role as a precursor for Triple Reuptake Inhibitors (SNDRIs) , GPCR modulators (CB1/mGluR) , and triazole fungicides .[2]

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate |

| CAS Number | 117252-05-8 |

| Molecular Formula | C₁₂H₁₃ClO₂ |

| Molecular Weight | 210.66 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

| Stability | Stable under standard conditions.[1][3] Ester bond susceptible to hydrolysis in strong acid/base.[1] |

| Handling | Irritant. Use standard PPE.[1] Avoid inhalation of dusts/vapors.[1] |

Synthetic Utility: The "Gem-Disubstituted" Advantage

In drug design, replacing a flexible alkyl chain with a cyclopropane ring restricts the rotation of the phenyl group relative to the carbonyl.[1][2] This "conformational lock" serves two purposes:

-

Entropic Advantage: Pre-organizes the molecule into the bioactive conformation, reducing the entropy penalty upon binding to a receptor (e.g., GPCRs or Transporters).[2]

-

Metabolic Blockade: The cyclopropane ring is metabolically robust compared to alkyl chains, and the para-chloro substituent blocks CYP450-mediated oxidation at the most reactive phenyl position.[1]

Retrosynthetic Analysis & Reactivity Profile

The following diagram illustrates the strategic position of this ester in a divergent synthesis campaign.

Figure 1: Retrosynthetic map demonstrating the central role of the methyl ester scaffold in accessing diverse bioactive classes.[1]

Experimental Protocols

Protocol A: High-Yield Synthesis of the Methyl Ester

While the nitrile route (via 4-chlorophenylacetonitrile) is classic, the direct alkylation of the ester avoids the harsh hydrolysis step required to convert the nitrile to the acid/ester.[1][2]

Reagents:

-

Methyl 4-chlorophenylacetate (1.0 equiv)[1]

-

1,2-Dibromoethane (1.2 - 1.5 equiv)

-

Sodium Hydride (60% dispersion in oil, 2.2 equiv)[2]

-

DMSO (Dimethyl sulfoxide) or DMF/THF mix[2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Argon, wash NaH (2.2 equiv) with dry hexane to remove oil. Suspend in dry DMSO (0.5 M concentration relative to substrate).

-

Activation: Cool to 0°C. Add Methyl 4-chlorophenylacetate (1.0 equiv) dropwise. Stir for 30 min to form the enolate (solution turns yellow/orange).

-

Cyclization: Add 1,2-dibromoethane (1.2 equiv) dropwise, maintaining internal temp <10°C.

-

Note: Slow addition is critical to prevent intermolecular polymerization (dimerization of the enolate).[1]

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Work-up: Quench carefully with sat. NH₄Cl (exothermic). Extract with Et₂O (3x). Wash combined organics with water (to remove DMSO) and brine.[1] Dry over MgSO₄.[1]

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

-

Yield Expectation: 75–85%.[1]

-

Protocol B: Divergent Synthesis – Reductive Cleavage to the Alcohol

The alcohol derivative is a precursor for ether-linked antagonists and triazole fungicides.[1]

Reagents:

-

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (1.0 equiv)[1]

-

LiAlH₄ (1.5 equiv) or LiBH₄ (2.0 equiv)[2]

-

Dry THF

Methodology:

-

Dissolve the methyl ester in dry THF (0.2 M) and cool to 0°C.

-

Add LiAlH₄ (1.0 M in THF) dropwise.[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = mass of LiAlH₄ in grams.

-

Filter the white precipitate over Celite.[1] Concentrate the filtrate to yield [1-(4-chlorophenyl)cyclopropyl]methanol .

Case Study: Application in SNDRI Design

Triple Reuptake Inhibitors (Serotonin-Norepinephrine-Dopamine) often utilize a cyclobutyl scaffold (e.g., Sibutramine). However, the cyclopropyl analog (derived from this ester) alters the vector of the amine side chain, often enhancing selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).[1][2]

Synthesis Workflow:

-

Hydrolysis: Convert Methyl ester to Acid (LiOH, THF/H₂O).

-

Curtius Rearrangement:

-

N-Alkylation: Reductive amination with isobutyraldehyde yields the N-isobutyl derivative, a structural isomer of Sibutramine with a tighter conformational profile.[1]

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and immediate downstream processing of the methyl ester.

References

-

Synthesis of Gem-Disubstituted Cyclopropanes

-

Protocol Grounding (Alkylation)

-

Bioactive Application (Sibutramine Analogs)

-

Fungicide Intermediates

- Title: "Synthesis of Cycloconazole and rel

-

Source:Pesticide Science, 1990, 29(3), 289-301.[2]

Sources

- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 3. leapchem.com [leapchem.com]

- 4. longdom.org [longdom.org]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Biological Profiling of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Introduction & Scope

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (MCC) is a sterically hindered ester and a critical pharmacophore precursor, most notably in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Sibutramine [1]. Beyond its synthetic utility, this molecule serves as an excellent model substrate for assessing carboxylesterase (CES) steric tolerance and passive membrane permeability due to its unique gem-disubstituted cyclopropane ring.

This guide provides high-fidelity protocols for characterizing MCC in biological systems. Unlike linear esters, the cyclopropane ring at the

Target Audience: Medicinal Chemists, DMPK Scientists, and Assay Development Leads.

Chemical Foundation & Solubilization

Before biological introduction, the lipophilicity of MCC (Predicted LogP ~3.5–4.0) requires careful solubilization to prevent precipitation in aqueous buffers.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| MW | 224.68 g/mol |

| Key Structural Feature | |

| Solubility | Low in water; High in DMSO, Ethanol, Acetonitrile |

Stock Preparation Protocol

-

Primary Stock (10 mM): Weigh 2.25 mg of MCC and dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

-

Critical Check: Ensure no visible particulates remain. Sonicate if necessary.

-

-

Working Standard (100 µM): Dilute the Primary Stock 1:100 into 50% Acetonitrile/Water.

-

Storage: Store at -20°C. Stable for >6 months if protected from moisture (hydrolysis risk).

Protocol A: Metabolic Stability (Carboxylesterase Hydrolysis)

Objective: Determine the intrinsic clearance (

Materials

-

Matrix: Pooled Human Plasma (lithium heparin) or Liver Microsomes (0.5 mg/mL protein).

-

Inhibitor Control: Bis-p-nitrophenyl phosphate (BNPP), a specific irreversible esterase inhibitor [4].[1]

-

Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Experimental Workflow

Step 1: Pre-Incubation Prepare the reaction mixture in a 96-well plate (polypropylene).

-

Test Wells: 198 µL Plasma/Microsome buffer (pH 7.4).

-

Inhibitor Control Wells: 198 µL Matrix + 10 µM BNPP (Pre-incubate 15 min to block esterases).

Step 2: Initiation

-

Add 2 µL of 100 µM MCC Working Stock to each well (Final Conc: 1 µM, 0.1% DMSO).

-

Note: Keep DMSO < 1% to avoid inhibiting CES enzymes.

Step 3: Incubation & Sampling

-

Incubate at 37°C with orbital shaking (400 rpm).

-

Timepoints: 0, 15, 30, 60, 120, and 240 minutes.[2]

-

Modification: Due to the cyclopropane stability, extend timepoints to 360 min if degradation is <10% at 2 hours.

Step 4: Quenching

-

At each timepoint, transfer 50 µL of reaction mixture into 150 µL of Quenching Solution .

-

Centrifuge at 4,000 x g for 15 minutes to pellet proteins. Collect supernatant for LC-MS/MS.

Data Analysis

Plot

Protocol B: Passive Permeability (PAMPA)

Objective: Assess the ability of MCC to cross biological membranes via passive diffusion.

Scientific Rationale: As a lipophilic ester, MCC is expected to have high permeability (

System Setup

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 1% Lecithin in Dodecane.[4]

Step-by-Step Protocol

-

Membrane Preparation:

-

Carefully pipette 5 µL of Lipid Solution onto the PVDF membrane of the Donor Plate.

-

Critical: Allow 5 minutes for the solvent to evaporate/impregnate.

-

-

Donor Solution:

-

Dilute MCC to 10 µM in PBS (pH 7.4).

-

Add 150 µL to the Donor wells.

-

-

Acceptor Solution:

-

Sandwich Assembly & Incubation:

-

Place the Donor plate on top of the Acceptor plate.

-

Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

-

-

Analysis:

-

Separate plates. Transfer aliquots from both Donor and Acceptor wells to UV-transparent plates or LC-MS vials.

-

Calculate Effective Permeability (

) using the standard equation:

-

Mechanistic Visualization

The following diagram illustrates the parallel workflows for metabolic stability (Hydrolysis) and permeability (Transport), highlighting the role of the cyclopropane ring.

Figure 1: Dual-pathway characterization of MCC. The cyclopropane moiety (Yellow Note) sterically hinders enzymatic hydrolysis, potentially extending half-life compared to linear esters, while lipophilicity drives passive transport in PAMPA.

Analytical Validation (LC-MS/MS)

To quantify the ester and its acid metabolite simultaneously:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Transitions (MRM):

-

MCC (Ester): Monitor parent ion

. (Note: Esters often form sodium adducts -

Acid Metabolite: Monitor negative mode

if sensitivity in positive mode is low.

-

References

-

Sibutramine Synthesis & Intermediates: SynZeal. (n.d.). 1-(4-Chlorophenyl)cyclobutane carbonitrile and related Sibutramine Intermediates.[7] Retrieved January 29, 2026, from [Link]

-

Cyclopropane Ester Stability: Bender, D. M., et al. (2008).[8] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

-

Carboxylesterase Function: Wang, D., et al. (2018). Carboxylesterase 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Esterase Inhibition (BNPP): Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents. [Link]

-

PAMPA Methodology: Sinkó, B., et al. (2012). A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability. Pharmaceutics. [Link][2][7]

Sources

- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

This technical guide addresses the synthesis, purification, and stability profile of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate . It is designed for researchers encountering specific impurity profiles or yield issues during the preparation of this pharmaceutical intermediate.

CAS Registry Number: 20636-80-8 (Generic for acid), Ester specific analogs vary. Common Utility: Key intermediate for SNRI inhibitors (e.g., Milnacipran/Levomilnacipran analogs) and GPCR ligands.

Module 1: Synthesis & Impurity Profiling

Context: The dominant synthetic route involves the dialkylation of methyl 4-chlorophenylacetate using 1,2-dihaloethane under phase-transfer catalysis (PTC) or strong anhydrous base (NaH/DMSO). This process is kinetically demanding due to the formation of the strained cyclopropane ring.

The "Incomplete Cyclization" Trap

Symptom: HPLC shows a persistent impurity (RT ~1.1x relative to Product) that does not wash out with acid/base extraction. Diagnosis: Formation of the Mono-alkylated Acyclic Intermediate .

-

Chemical Identity: Methyl 4-chloro-α-(2-bromoethyl)phenylacetate (assuming 1,2-dibromoethane source).

-

Mechanism: The reaction proceeds via two distinct alkylation events. If the second deprotonation is slow or the base is consumed by moisture, the intermediate fails to cyclize.

The "Elimination" Competitor

Symptom: Presence of vinylic protons in NMR (doublets ~5.8–6.5 ppm). Diagnosis: Elimination to Methyl 2-(4-chlorophenyl)acrylate .

-

Mechanism: The mono-alkylated intermediate undergoes E2 elimination rather than intramolecular

substitution. This is favored by high temperatures and sterically bulky bases.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired cyclization and common side reactions.

Figure 1: Kinetic competition during the dialkylation of phenylacetate derivatives.

Module 2: Troubleshooting Guide (Q&A)

Q1: Why is my ester hydrolyzing during the reaction?

Issue: You observe the formation of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid (Acid Impurity). Root Cause:

-

Wet Solvents/Base: If using NaH, even trace hydroxide (from moisture) acts as a potent nucleophile.

-

Steric Strain: While cyclopropane esters are generally more stable to hydrolysis than their acyclic counterparts due to hyperconjugative stabilization [1], the presence of the 4-chlorophenyl group creates steric congestion. Once the acid forms, it is difficult to re-esterify without harsh conditions. Corrective Action:

-

Protocol Switch: If using NaOH/KOH, switch to solid-liquid Phase Transfer Catalysis (PTC) using

and TBAB (Tetrabutylammonium bromide) in dry toluene. This minimizes water contact. -

Quench Protocol: Do not quench the reaction with strong base. Use cold saturated

.

Q2: I see a "dimer" impurity by LC-MS. What is it?

Issue: A high molecular weight peak (approx. 2x mass of SM).[1] Root Cause: Intermolecular Alkylation . Instead of the mono-alkylated intermediate closing the ring (Intramolecular), it attacks another molecule of the starting enolate. Corrective Action:

-

Dilution: This is a concentration-dependent side reaction. Increase solvent volume (run at 0.1 M or lower).

-

Addition Order: Add the phenylacetate slowly to a solution of the base and excess 1,2-dihaloethane. This ensures the 1,2-dihaloethane is always in excess relative to the enolate.

Q3: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane?

Recommendation: Yes, and it is often preferred. Reasoning: 1-bromo-2-chloroethane allows for sequential alkylation. The enolate reacts with the more reactive bromide first. The resulting chloride is less prone to premature elimination or double-alkylation before the second deprotonation occurs. This often improves the yield of the cyclized product over the elimination impurity.

Module 3: Quantitative Data & Stability

Impurity Identification Table

| Component | Relative RT (HPLC) | Observed Mass (ESI+) | Origin | Removal Strategy |

| Target Ester | 1.00 | [M+H]+ | Product | N/A |

| Acyclic Bromide | 1.15 | [M+H]+ + 80/82 | Incomplete Rxn | Treat crude with amine (e.g., morpholine) to convert to polar amine, then acid wash. |

| Acrylate (Olefin) | 0.95 | [M+H]+ - 2 | Elimination | Hard to separate. Prevent by keeping Temp < 60°C. |

| Free Acid | 0.4 - 0.6 | [M-H]- (Neg Mode) | Hydrolysis | Wash organic layer with 1M Na2CO3. |

Stability Profile

-

Acid Sensitivity: High. The cyclopropane ring is electron-rich (donor) and the ester is an acceptor. This "Donor-Acceptor" motif makes the ring susceptible to opening under strong Lewis Acid conditions, yielding

-lactones. -

Base Sensitivity: Moderate. Resistant to mild saponification, but prolonged exposure to hot caustic will hydrolyze the ester.

Module 4: Validated Protocol (Self-Validating)

Method: Solid-Liquid Phase Transfer Catalysis (PTC) Objective: Minimize hydrolysis and elimination side products.

-

Setup: Charge a dry reactor with Methyl 4-chlorophenylacetate (1.0 eq), 1-bromo-2-chloroethane (1.5 eq), and TBAB (0.1 eq) in Toluene (10 vol).

-

Base Addition: Add micronized

(2.5 eq) or KOH (powdered) slowly.-

Validation Point: Exotherm control is critical. Maintain T < 40°C.

-

-

Reaction: Heat to 50-60°C for 4–6 hours.

-

Monitoring: Check TLC/HPLC.

-

Success Criteria: Disappearance of SM and absence of the "Acyclic Bromide" peak.

-

Correction: If Acyclic Bromide persists after 6h, add 0.2 eq additional base and increase temp by 5°C.

-

-

Workup: Cool to 20°C. Add water to dissolve salts. Separate layers. Wash organic layer with 1N HCl (removes amine impurities) and Sat.

(removes acid impurity).

References

-

Bender, D. M., et al. (2008).[2] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[2][3] Organic Letters, 10(3), 509-511.[2]

-

Organic Syntheses. (1941).[4] "Cyclopropanecarboxylic acid."[4][1][2][3][5] Organic Syntheses, Coll.[4][1] Vol. 1, p.156.[4][1]

-

BenchChem. (2025).[6] "Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide." (Analogous ester hydrolysis protocols).

-

EPA. (2025). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester." EPA Research.[7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. JPH0710808A - Preparation of methyl ester of chlorine-free cyclo- propanecarboxylic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

"Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate" removing impurities from synthesis

This guide serves as a specialized technical support resource for the purification of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS: 117252-05-8). It addresses the specific challenges of separating gem-disubstituted cyclopropanes from their open-chain precursors.

Current Ticket: Impurity Removal in Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Active.

Executive Summary & Molecule Profile

The synthesis of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is typically achieved via the double alkylation of Methyl 4-chlorophenylacetate using 1,2-dihaloethane (usually 1-bromo-2-chloroethane or 1,2-dibromoethane) under Phase Transfer Catalysis (PTC) or strong base conditions (NaH/DMSO).

The Core Challenge: The physical properties (boiling point/polarity) of the starting material and the product are dangerously similar, making standard silica chromatography or simple distillation inefficient for high-purity (>98%) requirements.

Compound Data Sheet

| Property | Target Molecule | Key Impurity (Starting Material) |

| Name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | Methyl 4-chlorophenylacetate |

| Structure | Cyclopropane ring (rigid, lipophilic) | Open chain (flexible, benzylic protons) |

| State | Viscous Oil / Low melting solid | Liquid / Low melting solid |

| Boiling Point | High (>140°C @ 5 mmHg) | High (~130°C @ 5 mmHg) |

| pKa (Acid form) | ~4.5 (Sterically hindered) | ~4.3 (Benzylic) |

| Critical Risk | Mono-alkylated intermediate (4-halo-butyl derivative) | Inseparable mixture by distillation |

Troubleshooting Modules

Issue #1: "I have 5-10% unreacted starting material that won't distill off."

Diagnosis: Direct fractional distillation is often failing because the vapor pressures of the starting material (SM) and the product are too close. If your reaction conversion is below 95%, distillation will likely result in a co-distilled mixture.

The "Hydrolysis Loop" Protocol (Recommended Solution): Instead of fighting the liquids, convert them to solids. The solubility difference between the cyclopropane acid and the phenylacetic acid is the key lever.

-

Hydrolysis: Saponify the crude ester mixture using 20% NaOH (aq) and MeOH reflux.

-

Separation: Acidify to precipitate the crude acids.

-

Purification: Recrystallize the solid acid mixture from Toluene/Heptane or Ethanol/Water .

-

Target Acid MP: 152–155°C (Solid).[1]

-

Impurity Acid MP: ~77°C (Methyl 4-chlorophenylacetic acid).

-

Result: The impurity stays in the mother liquor.

-

-

Re-esterification: Reflux the pure acid in MeOH with catalytic H₂SO₄ or SOCl₂ to regenerate the target ester.

Why this works: The crystal lattice energy of the rigid cyclopropane acid is significantly higher than the flexible starting material, allowing for a sharp separation that liquid-liquid methods cannot achieve.

Issue #2: "My product has a persistent halogenated impurity (Mono-alkylated)."

Diagnosis: Presence of Methyl 4-chloro-2-(4-chlorophenyl)butanoate . This occurs when the intramolecular cyclization (the second alkylation step) is incomplete. This is common when the base is consumed by moisture or if the reaction is quenched too early.

Corrective Action: Do not attempt to purify yet. You must drive the reaction to completion chemically.

-

Resubject: Dissolve the crude oil in dry THF or DMSO.

-

Charge: Add 0.2 equivalents of fresh base (NaH or KOtBu).

-

Heat: Warm to 50°C for 2 hours.

-

Monitor: Check TLC/GC. The mono-alkylated spot should disappear as it closes the ring.

Issue #3: "The product is acidic or unstable on storage."

Diagnosis: Hydrolysis of the ester bond due to residual water or trapped inorganic salts from the PTC (Phase Transfer Catalyst) system.

Corrective Action: Implement a "Polishing Wash" during workup:

-

Wash organic layer with 5% NaHCO₃ (removes free acid).

-

Wash with Water (removes bulk salts).

-

Critical Step: Wash with Saturated NH₄Cl (removes residual basicity that promotes ester hydrolysis).

-

Dry over MgSO₄ (not Na₂SO₄, as MgSO₄ is a more aggressive desiccant for oils).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of distillation?

A: Yes, but it is resource-intensive. The Rf difference between the starting phenylacetate and the cyclopropane ester is small (typically

Q: What is the best solvent for the "Hydrolysis Loop" recrystallization? A: Based on the polarity of 1-(4-chlorophenyl)cyclopropanecarboxylic acid, a mixture of Toluene/Heptane (1:3) is ideal. Dissolve the crude acid in minimum hot toluene, then slowly add heptane until turbid. Cool to 4°C. The cyclopropane acid crystallizes (mp 152°C), while the impurity remains in solution.

Q: My product turned yellow after distillation. Is it decomposed? A: Likely not decomposed, but contaminated. Yellowing often indicates trace polymerization of side-products or oxidation of trace sulfur impurities (if DMSO was used). If the NMR is clean, treat the oil with activated charcoal in methanol, filter, and re-concentrate.

References & Grounding

-

Synthesis of Cyclopropane Acids: The hydrolysis and purification of 1-arylcyclopropanecarboxylic acids are well-documented as a method to ensure high purity of the corresponding esters. SeeOrganic Syntheses , Coll. Vol. 3, p. 221 (1955); Vol. 29, p. 27 (1949).

-

Physical Properties & Melting Points: Data regarding the melting point of 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid (152-155°C) confirms the viability of the recrystallization strategy.[1] SeeChemicalBook CAS 72934-37-3 Entry .

-

Cyclization Methodology: General procedures for the synthesis of 1-arylcyclopropane-1-carboxylates via dialkylation. SeePubChem Compound Summary: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate .

-

Impurity Management: Strategies for separating benzylic impurities from cyclopropanes using solubility differences. SeeGoogle Patents: WO2009150660A1 (Process for preparation of cyclopropane derivatives).

Sources

Technical Support Center: Optimization of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate Synthesis

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS: ~20242-70-2 / Derivative of 64399-27-5) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is a critical step in the production of SNRI antidepressants (e.g., Levomilnacipran). The transformation involves the gem-dialkylation of methyl 4-chlorophenylacetate using 1,2-dibromoethane.

The Core Challenge: This reaction is deceptively simple but prone to three major failure modes:

-

Saponification: The ester moiety is highly susceptible to hydrolysis under the strong basic conditions required for alkylation.

-

Mono-alkylation: Incomplete cyclization leading to open-chain bromides.

-

Claisen Condensation: Self-condensation of the starting ester.

This guide provides an optimized Solid-Liquid Phase Transfer Catalysis (SL-PTC) protocol designed to suppress hydrolysis by excluding bulk water, ensuring high yield and purity.

Module 1: Optimized Experimental Protocol (SL-PTC)

Do not use standard aqueous NaOH (Liquid-Liquid PTC) for this ester; it will result in significant hydrolysis to the carboxylic acid. Use this anhydrous Solid-Liquid protocol.

Reagents & Setup

-

Substrate: Methyl 4-chlorophenylacetate (1.0 eq)

-

Alkylating Agent: 1,2-Dibromoethane (1.5 – 2.0 eq)

-

Base: Solid Potassium Carbonate (

, 2.5 eq) or Solid KOH (pulverized, 2.5 eq) -

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

-

Note: DMSO accelerates the reaction significantly via the "super-base" effect but requires careful workup. Toluene can be used but requires higher temperatures (

).

-

Step-by-Step Procedure

-

Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer (critical) and thermometer, charge DMSO (5 vol) and Solid

(2.5 eq). -

Catalyst Addition: Add TBAB (0.05 eq). Stir vigorously for 10 minutes to create a fine dispersion.

-

Substrate Addition: Add Methyl 4-chlorophenylacetate (1.0 eq) and 1,2-dibromoethane (2.0 eq) simultaneously.

-

Why? Adding the alkylating agent with the substrate prevents the base from deprotonating the ester in the absence of an electrophile, reducing Claisen self-condensation.

-

-

Reaction: Heat to

with vigorous stirring (>600 RPM).-

Optimization: Monitor by HPLC/TLC every 2 hours. Reaction typically completes in 4–8 hours.

-

-

Quench: Cool to

. Dilute with Toluene or MTBE (10 vol). Pour the mixture into Ice Water (10 vol).-

Crucial: Do not pour water into the DMSO reaction mixture while hot; the exotherm can degrade the ester.

-

-

Workup: Separate phases. Wash the organic layer with Water (

) to remove DMSO. Wash with Brine.[1][2] Dry over

Module 2: Mechanistic Visualization

Understanding the Phase Transfer cycle is vital for troubleshooting. If stirring is too slow, the transfer of the active anion halts, leading to side reactions.

Figure 1: Solid-Liquid Phase Transfer Catalysis (SL-PTC) cycle. Note that efficient stirring is required to maximize the surface area at the 'Interface' node.